molecular formula C12H7F3O3 B052505 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid CAS No. 92973-24-5

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid

Cat. No. B052505
CAS RN: 92973-24-5
M. Wt: 256.18 g/mol
InChI Key: IJPNRBZMRINMMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furoic acid derivatives often involves catalytic methods or multi-step chemical reactions. For instance, the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid involves bromination, esterification, carbonylation, and hydrolysis steps, highlighting the complexity and efficiency of such synthetic routes (Zhang et al., 2017).

Molecular Structure Analysis

The structural analysis of furoic acid derivatives and related compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry and stereochemistry, which are essential for their applications in material science and organic synthesis.

Chemical Reactions and Properties

Furoic acid derivatives undergo various chemical reactions, including halolactonization, hydroxylation, and carbonylation, to yield structurally diverse compounds with unique properties. For example, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones illustrates the chemical versatility of furoic acid-related structures (Ma, Wu, & Shi, 2004).

Scientific Research Applications

Synthesis and Chemical Transformations

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid and its derivatives serve as key intermediates in synthetic organic chemistry, enabling the development of a wide range of heterocyclic compounds. For example, Bradiaková et al. (2008) illustrated the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing the compound's versatility in constructing complex molecular architectures. This process involved a series of reactions including Knoevenagel condensations and N-amination, leading to products with potential for further chemical modifications (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Biomass Conversion and Sustainable Chemistry

Significant research focuses on utilizing 5-[2-(trifluoromethyl)phenyl]-2-furoic acid and related compounds for biomass conversion. Zhang et al. (2017) and Yuan et al. (2019) explored the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid derivatives, highlighting their role in transforming biomass into valuable chemical products. These studies emphasize the compound's importance in the development of sustainable, bio-based polymers and chemicals, offering alternatives to petrochemical-derived products (Zhang, Lan, Chen, Yin, & Li, 2017); (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Advanced Material Development

Research by Dick et al. (2017) demonstrates the potential of 5-[2-(trifluoromethyl)phenyl]-2-furoic acid derivatives in the synthesis of advanced materials, such as polyethylene furandicarboxylate (PEF). This polymer is considered a promising substitute for petroleum-derived polyethylene terephthalate (PET), with the synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 showing promise for eco-friendly material production (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Environmental and Green Chemistry Applications

Efforts to develop greener chemical processes have led to studies like those by Ferraz et al. (2018), who investigated the green oxidation of biobased substrates using Au-promoted catalysts. This research contributes to the broader goal of achieving sustainable and environmentally friendly chemical manufacturing processes, utilizing 5-[2-(trifluoromethyl)phenyl]-2-furoic acid derivatives as a part of the reaction pathway (Ferraz, Zieliński, Pietrowski, Heyte, Dumeignil, Rossi, & Wojcieszak, 2018).

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPNRBZMRINMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349440
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid

CAS RN

92973-24-5
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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